3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(1-methyl-1H-pyrazol-4-yl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
3,3,6,6-TETRAMETHYL-10-(4-METHYLPHENYL)-9-(1-METHYL-1H-PYRAZOL-4-YL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE is a complex organic compound that belongs to the class of acridinediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-TETRAMETHYL-10-(4-METHYLPHENYL)-9-(1-METHYL-1H-PYRAZOL-4-YL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes, pyrazoles, and other aromatic compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of certain groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions might include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of this compound might exhibit biological activity, making them potential candidates for drug development. They could be studied for their effects on various biological targets and pathways.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other acridinediones or pyrazole derivatives
Uniqueness
What sets 3,3,6,6-TETRAMETHYL-10-(4-METHYLPHENYL)-9-(1-METHYL-1H-PYRAZOL-4-YL)-3,4,6,7,9,10-HEXAHYDRO-1,8(2H,5H)-ACRIDINEDIONE apart might be its specific substituents and the resulting chemical properties. These unique features could make it particularly valuable for certain applications.
Properties
Molecular Formula |
C28H33N3O2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
3,3,6,6-tetramethyl-10-(4-methylphenyl)-9-(1-methylpyrazol-4-yl)-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C28H33N3O2/c1-17-7-9-19(10-8-17)31-20-11-27(2,3)13-22(32)25(20)24(18-15-29-30(6)16-18)26-21(31)12-28(4,5)14-23(26)33/h7-10,15-16,24H,11-14H2,1-6H3 |
InChI Key |
SKSYCUAYYKHFOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2CC(CC4=O)(C)C)C5=CN(N=C5)C)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
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